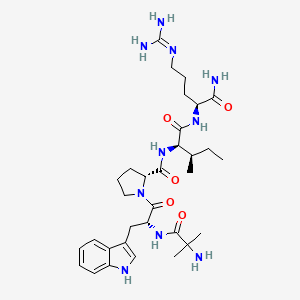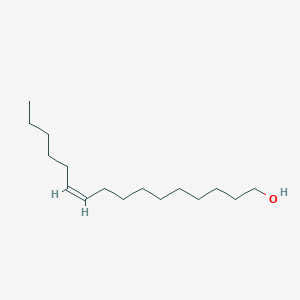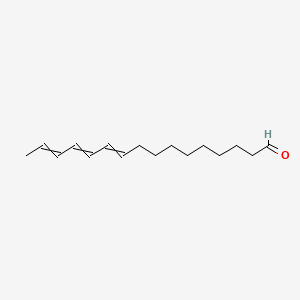
Bis-L-phenylalanylcyclohexanedimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as the creation of new dimethacrylate monomers derived from tricyclo[5.2.1.0(2,6)]-decanedimethanol for dental resin systems, illustrates the potential methodologies that could be applied in synthesizing Bis-L-phenylalanylcyclohexanedimethanol (Yin, Liu, & He, 2016). This process involves reactions between cyclohexanedimethanol derivatives and specific methacrylate to achieve desired physicochemical properties.
Molecular Structure Analysis
Molecular structure analysis of compounds similar to Bis-L-phenylalanylcyclohexanedimethanol can be conducted through spectroscopic investigations, including X-ray, NMR, and TD-DFT studies. Such analyses have been instrumental in confirming molecular structures and understanding the compound's configuration, as seen in the synthesis and study of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone (Barakat et al., 2015).
Chemical Reactions and Properties
Exploring the chemical reactions and properties of Bis-L-phenylalanylcyclohexanedimethanol involves understanding its reactivity and interactions with other compounds. For instance, the conversion of bis(2-hydroxyethylene terephthalate) into 1,4-cyclohexanedimethanol by selective hydrogenation using RuPtSn/Al2O3 demonstrates the potential chemical reactions involving cyclohexanedimethanol derivatives (Hou et al., 2016).
Physical Properties Analysis
The physical properties of compounds like Bis-L-phenylalanylcyclohexanedimethanol, including solubility, thermal stability, and polymerization behavior, are crucial for their application in materials science. Studies on similar compounds provide insights into these properties, as seen in the synthesis and characterization of new highly organosoluble poly(ether imide)s derived from 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4-tert-butylcyclohexane dianhydride, highlighting the impact of the cyclohexane ring on solubility and thermal behavior (Liaw, Hsu, & Liaw, 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific functional groups or conditions, are vital for the functional application of Bis-L-phenylalanylcyclohexanedimethanol. Research on the synthesis and characterization of cardo poly(ether-ester)s containing 1,1-bis (4-hydroxyphenyl) cyclohexane in the main chain provides an example of how the cyclohexane moiety influences the polymer's chemical properties, such as resistance to acids, bases, and biological activity (Latha & Murugavel, 2016).
Wissenschaftliche Forschungsanwendungen
Polymer Science and Material Chemistry
Polymer Development
Research on the synthesis of 1,4-Cyclohexanedimethanol (CHDM), a compound structurally related to Bis-L-phenylalanylcyclohexanedimethanol, highlights its use as a valuable monomer in the polymer industry. CHDM is derived from Bis(2-hydroxyethylene terephthalate) (BHET), showcasing its application in creating high-performance polymers from recycled materials (Hou Danfeng et al., 2016).
Dental Materials
A study on the development of Bis-GMA-free dental resin systems explored the use of dimethacrylate monomers derived from cyclohexanediol analogs, indicating the relevance of cyclohexane-based compounds in biomedical material science (Mei Yin et al., 2016).
Self-Healing Materials
Research involving aromatic disulfide metathesis at room temperature utilized bis(4-aminophenyl) disulfide as a dynamic crosslinker for self-healing poly(urea–urethane) elastomers. This illustrates the potential of bis-cyclohexane compounds in developing advanced materials with self-healing properties (A. Rekondo et al., 2014).
Catalysis and Synthesis
Catalytic Applications
A study on the catalytic activity of copper complexes for alkane and alcohol oxidation under mild conditions suggests that compounds structurally related to Bis-L-phenylalanylcyclohexanedimethanol could be explored for their catalytic properties, particularly in oxidation reactions (Manas Sutradhar et al., 2018).
Synthetic Chemistry
In synthetic chemistry, the regioselective iodination of BINAP dioxide to produce 5,5'-diiodoBINAP dioxide demonstrates the potential for creating complex organic compounds from simpler cyclohexane-based precursors, which could be relevant for the synthesis of Bis-L-phenylalanylcyclohexanedimethanol analogs (T. Shimada et al., 2005).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis-L-phenylalanylcyclohexanedimethanol involves the coupling of two molecules of L-phenylalanylcyclohexanedimethanol through a peptide bond formation.", "Starting Materials": [ "L-phenylalanylcyclohexanedimethanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diethyl ether", "Acetic acid" ], "Reaction": [ "Step 1: Activation of L-phenylalanylcyclohexanedimethanol with DCC and NHS in DMF to form an activated ester intermediate.", "Step 2: Addition of a second molecule of activated L-phenylalanylcyclohexanedimethanol to the intermediate to form a peptide bond.", "Step 3: Purification of the product by precipitation with diethyl ether and recrystallization from acetic acid." ] } | |
CAS-Nummer |
205654-87-1 |
Produktname |
Bis-L-phenylalanylcyclohexanedimethanol |
Molekularformel |
C₂₆H₃₄N₂O₄ |
Molekulargewicht |
438.56 |
Synonyme |
L-Phenylalanine 1,4-Cyclohexanediylbis(methylene) Ester; 1,4-Cyclohexanedimethanol Bis(L-phenylalanine) Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




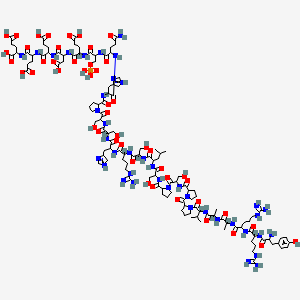
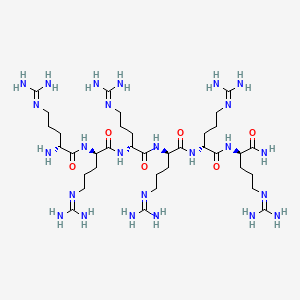
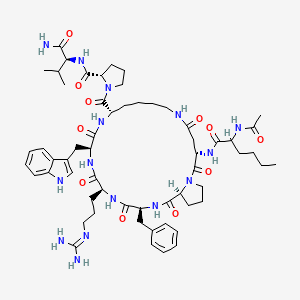
![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)
